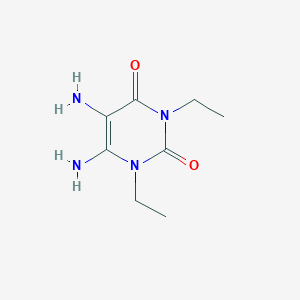

1,3-Diethyl-5,6-diaminouracil

Descripción

Propiedades

IUPAC Name |

5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSUETCFMBIADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)N(C1=O)CC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404391 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52998-22-8 | |

| Record name | 5,6-diamino-1,3-diethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,3-Diethyl-5,6-diaminouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, 1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8) emerges as a pivotal, yet often unheralded, intermediate.[1] Its structural architecture, featuring a pyrimidine core N-disubstituted with ethyl groups and vicinal amino functionalities at the C5 and C6 positions, offers a unique combination of reactivity and tailored solubility. This guide provides an in-depth exploration of its core chemical properties, synthesis, and reactivity, offering field-proven insights for its effective application in complex synthetic campaigns. The presence of the N-ethyl groups, compared to the more common N-methyl analogues, can confer advantageous solubility in organic solvents, potentially leading to more homogeneous reaction mixtures and influencing the pharmacokinetic properties of downstream drug candidates.

Core Molecular and Physical Properties

This compound is a yellow, crystalline solid.[2][3] Its fundamental properties are summarized in the table below. A key characteristic that dictates its handling and storage is its hygroscopic nature, readily absorbing moisture from the atmosphere.[1] This necessitates storage in a dark place under an inert atmosphere, typically at temperatures between 2-8°C, to maintain its chemical integrity and ensure reproducibility in experimental protocols.[3]

| Property | Value | Source(s) |

| CAS Number | 52998-22-8 | [1][3][4] |

| Molecular Formula | C₈H₁₄N₄O₂ | [1][4] |

| Molecular Weight | 198.22 g/mol | [1][4] |

| Appearance | Yellow Solid | [2][3] |

| Melting Point | 88-98°C | [1][3] |

| Solubility | Soluble in Chloroform | [3] |

| pKa (Predicted) | 4.40 ± 0.70 | [4] |

| Hygroscopicity | Hygroscopic | [1][4] |

digraph "Molecular_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="7.6,5"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; N3 [label="N", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; O2 [label="O", pos="-2.2,1.2!"]; O4 [label="O", pos="0,-2.5!"]; N5_amino [label="NH₂", pos="2.4,-1.2!"]; N6_amino [label="NH₂", pos="2.4,1.2!"]; N1_ethyl [label="CH₂CH₃", pos="-0.5,2.8!"]; N3_ethyl [label="CH₂CH₃", pos="-2.2,-1.8!"];

// Ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label="="]; C6 -- N1 [label=""];

// Substituent bonds C2 -- O2 [label="="]; C4 -- O4 [label="="]; C5 -- N5_amino [label=""]; C6 -- N6_amino [label=""]; N1 -- N1_ethyl [label=""]; N3 -- N3_ethyl [label=""]; }

Caption: Molecular Structure of this compound.

Synthesis Pathway: A Reliable Three-Step Approach

The synthesis of this compound follows a well-established and robust three-step sequence common for 5,6-diaminopyrimidines. This pathway begins with the condensation of N,N'-diethylurea with an activated acetic acid derivative, followed by nitrosation at the electron-rich C5 position, and concludes with the reduction of the nitroso group to the primary amine. This method is highly analogous to the synthesis of the parent 5,6-diaminouracil and its 1,3-dimethyl derivative.

Caption: General synthetic workflow for this compound.

Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from the well-documented synthesis of analogous 5,6-diaminouracils.[5]

Step 1: Synthesis of 6-Amino-1,3-diethyluracil

-

Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add N,N'-diethylurea and ethyl cyanoacetate.[6]

-

Heat the mixture to reflux with vigorous stirring for approximately 4-6 hours. During this time, a solid precipitate will form.

-

After cooling, add hot water to dissolve the precipitate. Neutralize the solution with glacial acetic acid to precipitate the 6-amino-1,3-diethyluracil.

-

Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Step 2: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil

-

Suspend the crude 6-amino-1,3-diethyluracil in water.

-

Add glacial acetic acid, followed by the cautious, portion-wise addition of a concentrated aqueous solution of sodium nitrite at room temperature.[5]

-

A characteristically colored (often red or purple) nitroso compound will precipitate almost immediately.[5][7]

-

Stir for a short period, then filter the solid, wash thoroughly with cold water, and proceed to the next step. The intermediate, 1,3-diethyl-5-nitroso-6-aminouracil, is a stable compound.[7]

Step 3: Reduction to this compound

-

Create a slurry of the moist 6-amino-1,3-diethyl-5-nitrosouracil in warm water.

-

Heat the slurry on a steam bath and add sodium hydrosulfite (Na₂S₂O₄) portion-wise until the color of the nitroso compound is completely discharged, resulting in a light tan suspension.[5] An excess of the reducing agent is typically added to ensure complete conversion.

-

Maintain heating and stirring for an additional 15-20 minutes, then allow the mixture to cool.

-

Filter the resulting solid, wash with cold water, and dry thoroughly under vacuum over a desiccant. The product is the target this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the high nucleophilicity of its vicinal diamine groups, which serve as a handle for constructing fused heterocyclic ring systems. This reactivity profile makes it a cornerstone intermediate for a variety of important molecular scaffolds.[2]

Condensation with 1,2-Dicarbonyl Compounds: Access to Pteridines and Alloxazines

A primary application is its condensation reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl, benzil) to form substituted pteridine-2,4-diones, which are structurally related to biologically important flavins and alloxazines.[8][9] The reaction proceeds via the formation of a dihydropteridine intermediate, which can subsequently oxidize to the aromatic pteridine system.

Caption: Key condensation reactions of this compound.

Synthesis of 8-Substituted Xanthines

The compound is a direct precursor to 1,3-diethyl-8-substituted xanthines. The synthesis involves two key transformations:

-

Regioselective Amidation: The more nucleophilic 5-amino group reacts selectively with an activated carboxylic acid (or its derivative) to form a 6-amino-5-carboxamidouracil intermediate.[10] Modern coupling reagents like COMU have been shown to facilitate this transformation rapidly and in high yield.[10]

-

Cyclization: The intermediate is then cyclized, typically under heating or acidic/basic conditions, to close the imidazole ring and form the final xanthine product.

This pathway is critical in drug discovery, as 8-substituted xanthines are a well-established class of pharmacologically active compounds, notably as adenosine receptor antagonists.[10]

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed literature, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs, such as 1,3-dimethyl-5,6-diaminouracil and its derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple. The most informative signals would be from the two equivalent ethyl groups and the non-equivalent amino protons.

-

Ethyl Protons (N-CH₂-CH₃): A triplet integrating to 6H (2 x CH₃) would be expected around δ 1.1-1.3 ppm. A quartet integrating to 4H (2 x CH₂) would be expected around δ 3.8-4.0 ppm.

-

Amino Protons (C5-NH₂ and C6-NH₂): Two distinct, broad singlets would be expected for the C5-NH₂ and C6-NH₂ groups, likely in the range of δ 3.5-6.5 ppm. Their chemical shift can be highly dependent on solvent, concentration, and temperature.

Crucially, published data for the closely related derivative, (E)-N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide, provides a strong experimental anchor for these predictions. In this molecule, the ethyl groups appear as triplets at δ 1.14 and 1.07 ppm and quartets around δ 3.93 and 3.80 ppm. The C6-NH₂ protons are observed as a broad singlet at δ 6.62 ppm in DMSO-d₆.[10]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display 6 unique carbon signals.

-

Carbonyl Carbons (C2, C4): Expected in the δ 150-165 ppm region.

-

Olefinic Carbons (C5, C6): Expected in the δ 95-145 ppm region.

-

Ethyl Carbons (N-CH₂-CH₃): The methylene carbons (CH₂) are expected around δ 40-45 ppm, and the methyl carbons (CH₃) around δ 13-16 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorptions:

-

N-H Stretching: Two or more sharp to medium bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the two primary amine groups.

-

C=O Stretching: Strong, broad absorption bands around 1600-1700 cm⁻¹ from the two amide carbonyl groups in the uracil ring.

-

C=C Stretching: A band in the 1550-1650 cm⁻¹ region.

-

N-H Bending: A medium to strong band around 1600 cm⁻¹.

Mass Spectrometry (Predicted)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 198. Subsequent fragmentation would likely involve the loss of ethyl groups and components of the uracil ring.

Safety, Handling, and Storage

As a fine chemical intermediate, this compound should be handled with appropriate laboratory precautions.

-

General Hazard: It is classified as an irritant.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Handling: Due to its hygroscopic nature, it should be handled quickly in a dry environment or under an inert atmosphere (e.g., in a glovebox) to prevent absorption of moisture.[1][4]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place, and under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier for complete and current safety and handling information.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its predictable and versatile reactivity. The vicinal diamine functionality provides a robust platform for the construction of fused heterocyclic systems, particularly pteridines and xanthines, which are prevalent scaffolds in pharmaceutical research. The N,N'-diethyl substitution offers a valuable tool for modulating solubility and downstream molecular properties. A thorough understanding of its synthesis, handling requirements, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel drugs and advanced functional materials.

References

- 1. molbase.com [molbase.com]

- 2. nbinno.com [nbinno.com]

- 3. 52998-22-8 | CAS DataBase [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,3-Diethyl-5,6-diaminouracil

Introduction

1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8) is a key heterocyclic intermediate prized in the fields of medicinal chemistry and materials science. Structurally, it is a pyrimidine derivative featuring vicinal diamine groups at the C5 and C6 positions, a functionality that serves as a versatile linchpin for the construction of complex fused-ring systems. Its N,N'-diethyl substitution modulates solubility and reactivity compared to its unsubstituted or dimethylated analogs, making it a tailored building block for specific synthetic targets.[1][2] This compound typically presents as a yellow, hygroscopic solid and is the direct precursor to various substituted purines, such as N-diethyl analogs of theophylline, and other pharmacologically relevant scaffolds.[1][3][4]

This guide provides a comprehensive overview of the principal synthesis pathway for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the synthetic choices, offering field-proven insights into process control and optimization. The described methodology is a robust, two-step sequence involving the nitrosation of a 6-aminouracil precursor followed by a chemical reduction, a classic and reliable route for installing the vicinal diamine motif on the uracil core.

Physicochemical and Handling Properties

A thorough understanding of the material's properties is critical for successful experimentation, ensuring both safety and reproducibility. The hygroscopic nature of this compound necessitates careful handling and storage under an inert atmosphere, such as nitrogen, at ambient temperatures to prevent degradation from atmospheric moisture.[1][5]

| Property | Value | Reference |

| CAS Number | 52998-22-8 | [1] |

| Molecular Formula | C₈H₁₄N₄O₂ | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | Yellow Solid | [1][2] |

| Melting Point | 88-98°C | [1][2] |

| Key Characteristic | Hygroscopic | [5] |

| Primary Application | Intermediate in organic synthesis | [2] |

Core Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is efficiently achieved through a two-step process starting from 1,3-diethyl-6-aminouracil. The pathway hinges on the electrophilic substitution at the electron-rich C5 position, followed by the reduction of the newly introduced functional group.

Caption: Overall synthesis scheme for this compound.

Step 1: Nitrosation of 1,3-Diethyl-6-aminouracil

The initial step involves the introduction of a nitroso (-N=O) group at the C5 position of the pyrimidine ring. This is a classic electrophilic aromatic substitution reaction.

-

Mechanistic Principle: The 6-amino group is a potent activating group, donating electron density into the pyrimidine ring and rendering the C5 position nucleophilic. In an acidic medium, such as acetic acid, sodium nitrite (NaNO₂) generates a nitrosonium ion (NO⁺) electrophile. This electrophile is readily attacked by the C5 carbon, leading to the formation of the 5-nitroso derivative.[3] This general method has been a staple in purine synthesis since the early 20th century.[3]

-

Authoritative Grounding: The nitrosation of 1,3-disubstituted 6-aminouracils is a well-established procedure. A patent describes carrying out this reaction in a medium predominantly composed of a water-soluble carboxylic acid, which ensures the reactants are at least partially soluble and facilitates the generation of the nitrosating agent.[3] The process is analogous to the nitrosation step in the widely-cited Organic Syntheses procedure for the parent 5,6-diaminouracil.[6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1,3-diethyl-6-aminouracil in water.

-

Acidification: Add glacial acetic acid to the suspension. The amount should be sufficient to create an acidic medium (e.g., ~1.5 molar equivalents relative to the starting uracil).[7]

-

Temperature Control (Critical): Cool the stirred slurry to a temperature range of 0-10°C using an ice bath. Maintaining a low temperature is paramount to prevent side reactions and to control the stability of the nitroso intermediate.[7]

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.05 molar equivalents) in water. Add this solution dropwise to the cold pyrimidine slurry over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.[7]

-

Reaction and Isolation: After the addition is complete, continue stirring the mixture in the cold for an additional 1-2 hours. The product, 1,3-diethyl-6-amino-5-nitrosouracil, will precipitate as a distinctively colored (typically pink or red) solid.[6][8]

-

Filtration: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to facilitate drying. The product can be dried under vacuum or used directly in the next step as a wet cake.

-

Causality and Trustworthiness: The low-temperature condition is a self-validating control point. It ensures that the nitroso intermediate precipitates as a manageable, stirrable slurry rather than forming complex polymeric materials that can occur at higher temperatures.[7] This clean precipitation simplifies isolation and improves the purity of the intermediate, setting the stage for a successful reduction. The characteristic color change provides immediate visual confirmation of the reaction's progress.

| Intermediate Compound | CAS Number | Molecular Formula | Appearance | Melting Point |

| 1,3-Diethyl-6-amino-5-nitrosouracil | 89073-60-9 | C₈H₁₂N₄O₃ | Pink Solid | 217-218°C |

(Data sourced from LookChem[8])

Step 2: Reduction of 1,3-Diethyl-6-amino-5-nitrosouracil

The final step is the conversion of the 5-nitroso group to a 5-amino group. This is a straightforward reduction reaction.

-

Mechanistic Principle: The nitroso group is readily reduced to a primary amine. While various reducing agents can accomplish this, sodium hydrosulfite (also known as sodium dithionite, Na₂S₂O₄) is exceptionally effective, reliable, and cost-effective for this specific transformation in an aqueous medium.[6]

-

Authoritative Grounding: The reduction of 6-amino-5-nitrosouracils using sodium hydrosulfite is the method of choice in numerous peer-reviewed procedures and patents.[6][7] An improved synthesis of tetraaminopyrimidine highlights the efficiency of adding sodium dithionite directly to the slurry of the nitroso intermediate, allowing the reaction to proceed in situ without isolating the intermediate.[7] This approach is not only more efficient but also enhances safety by minimizing handling of the potentially hazardous nitroso compound.

-

Reaction Slurry: The wet or dry 1,3-diethyl-6-amino-5-nitrosouracil from the previous step is suspended in water in a reaction flask equipped with a stirrer and reflux condenser.

-

Reducing Agent Addition: While stirring the slurry, heat it gently on a steam bath or with a heating mantle. Add solid sodium hydrosulfite in portions.

-

Visual Endpoint: The reaction is monitored by a distinct visual cue: the complete bleaching of the pink/red color of the nitroso compound to a light tan or off-white suspension.[6] This color change indicates the full reduction to the diaminouracil.

-

Completion and Isolation: After the color has disappeared, add a small excess of sodium hydrosulfite (~10-15% of the total amount used) and continue heating with stirring for another 15-30 minutes to ensure the reaction is complete.[6]

-

Product Precipitation: Allow the mixture to cool to room temperature and then further cool in an ice bath. The final product, this compound, will precipitate from the solution.

-

Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at a moderate temperature (e.g., 50-60°C).

-

Causality and Trustworthiness: The visual endpoint of color disappearance is a robust, built-in validation of reaction completion, making the protocol highly reliable and reproducible. The in situ nature of this reduction, where the nitroso slurry is used directly, streamlines the workflow, minimizes transfer losses, and improves overall yield and safety.[7]

Process Workflow Visualization

The following diagram illustrates the logical flow of the experimental process, from reagent preparation to final product isolation.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via nitrosation of 1,3-diethyl-6-aminouracil followed by reduction with sodium hydrosulfite is a highly efficient, scalable, and well-documented pathway. The key to success lies in the careful control of reaction temperature during the nitrosation step and the use of clear visual indicators to monitor reaction progress. This methodology provides researchers and drug development professionals with reliable access to a valuable chemical intermediate, enabling the exploration and development of novel heterocyclic compounds with diverse applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. - by reacting 1,3-di:substd. 6-amino-uracil derivs. with nitrate in medium consisting of water soluble carboxylic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]

- 8. Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL | lookchem [lookchem.com]

Spectroscopic Characterization of 1,3-Diethyl-5,6-diaminouracil: A Technical Guide for Drug Discovery and Development

Introduction

1,3-Diethyl-5,6-diaminouracil, a substituted pyrimidine derivative, is a key intermediate in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] Its structural motif is a cornerstone in the development of novel pharmaceutical agents, particularly in the realm of xanthine-based drugs and other complex molecular architectures.[1] A thorough understanding of its spectroscopic properties is paramount for ensuring the identity, purity, and quality of this crucial building block in drug discovery and development pipelines.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound (CAS No: 52998-22-8).[3][4] While direct, publicly available experimental spectra for this specific compound are limited, this document, grounded in the principles of spectroscopic analysis and supported by data from closely related structural analogs, offers a robust predictive framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and utilize this compound in their synthetic endeavors.

Compound Profile:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₄O₂ | [3][4] |

| Molecular Weight | 198.22 g/mol | [3][4] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 88-98 °C | [1] |

| Key Feature | Hygroscopic | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the diethyl and diaminouracil moieties.

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl groups and the amino protons. The ethyl groups at the N1 and N3 positions will each present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with their respective neighbors. The protons of the two amino groups (-NH₂) at the C5 and C6 positions are expected to appear as broad singlets, and their chemical shift can be sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | Quartet | 4H | N1-CH₂ and N3-CH₂ |

| ~ 1.1 - 1.3 | Triplet | 6H | N1-CH₂-CH₃ and N3-CH₂-CH₃ |

| ~ 5.0 - 6.0 | Broad Singlet | 4H | C5-NH₂ and C6-NH₂ |

Causality and Interpretation: The prediction of the quartet and triplet for the ethyl groups is a fundamental principle of NMR spectroscopy, reflecting the n+1 rule for spin-spin coupling. The chemical shifts are estimated based on data from structurally similar N-alkylated uracil derivatives.[5] The broadness of the amino proton signals is a common phenomenon due to quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water in the solvent.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition: Acquire the ¹H NMR spectrum at a standard temperature (e.g., 298 K). Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. Due to the symmetry of the N1 and N3 diethyl substituents, some carbon signals may be equivalent or have very similar chemical shifts. The spectrum is expected to show signals for the methyl and methylene carbons of the ethyl groups, as well as for the four distinct carbons of the diaminouracil ring.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C2 and C4 (Carbonyls) |

| ~ 135 - 145 | C6 |

| ~ 110 - 120 | C5 |

| ~ 35 - 45 | N1-CH₂ and N3-CH₂ |

| ~ 13 - 17 | N1-CH₂-CH₃ and N3-CH₂-CH₃ |

Causality and Interpretation: The chemical shifts of the carbonyl carbons (C2 and C4) are characteristically found in the downfield region of the spectrum. The positions of the C5 and C6 carbons are influenced by the electron-donating amino groups. The upfield signals correspond to the aliphatic carbons of the ethyl groups. These predictions are based on the analysis of ¹³C NMR data for various substituted uracils.[5]

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: Longer acquisition times and a greater number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by characteristic absorption bands for the N-H stretches of the amino groups, the C=O stretches of the uracil ring, and the C-H stretches of the ethyl groups.

Predicted IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino groups) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1700 - 1650 | Strong | C=O stretching (carbonyl groups) |

| 1640 - 1580 | Medium | N-H bending (amino groups) |

| 1470 - 1370 | Medium | C-H bending (aliphatic) |

Causality and Interpretation: The broadness of the N-H stretching band is due to hydrogen bonding. The strong absorption of the carbonyl groups is a hallmark of the uracil ring system. The presence of bands in the aliphatic C-H stretching and bending regions confirms the existence of the ethyl substituents. These predictions are consistent with the IR spectra of similar amino- and alkyl-substituted uracils.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that is expected to produce a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 199.12 | [M+H]⁺ |

| 221.10 | [M+Na]⁺ |

Causality and Interpretation: The expected m/z of the protonated molecular ion is calculated by adding the mass of a proton to the molecular weight of the compound (198.22 + 1.008 = 199.228). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition (C₈H₁₄N₄O₂). The presence of a sodium adduct [M+Na]⁺ is also common in ESI-MS.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) containing a small amount of an acid (e.g., formic acid) to promote protonation.

-

Instrument Setup: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Diagram: Spectroscopic Characterization Workflow

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By leveraging the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this vital synthetic intermediate. The detailed protocols and interpretation guidelines presented herein are designed to support the rigorous quality control necessary in modern drug discovery and development, ensuring the integrity of downstream synthetic applications.

References

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 1,3-Diethyl-5,6-diaminouracil

Abstract

This technical guide provides a comprehensive examination of 1,3-Diethyl-5,6-diaminouracil (CAS No. 52998-22-8), a pivotal heterocyclic intermediate in contemporary organic synthesis and drug discovery. The document elucidates the molecule's structural characteristics, physicochemical properties, and its strategic role as a precursor to complex fused pyrimidine systems. Detailed, field-proven synthetic protocols, mechanistic insights into its key reactions, and established analytical methodologies are presented to empower researchers, scientists, and drug development professionals in leveraging this versatile building block for the creation of novel chemical entities.

Introduction: The Strategic Importance of Substituted Diaminouracils

Uracil and its derivatives are fundamental scaffolds in the realm of medicinal chemistry and materials science.[1] Among these, 5,6-diaminouracil derivatives serve as indispensable precursors for the synthesis of a multitude of biologically active compounds, including purines, pteridines, and alloxazines.[2][3] The N-alkylation of the uracil ring, as seen in this compound, offers a critical advantage by introducing lipophilicity and modulating the solubility of both the intermediate and the final target molecules. This strategic substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates, such as adenosine receptor antagonists and theophylline derivatives.[4]

This guide focuses specifically on the 1,3-diethyl analogue, a compound that, while less documented than its dimethyl counterpart, provides a unique synthetic entry point to N,N'-diethyl-substituted fused heterocyclic systems. We will explore its molecular architecture, provide a validated synthetic pathway, detail its reactivity, and discuss its applications, thereby offering a holistic resource for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C8H14N4O2 and a molecular weight of 198.22 g/mol .[5] The core structure consists of a uracil ring N-alkylated at positions 1 and 3 with ethyl groups, and substituted at positions 5 and 6 with primary amino groups. These vicinal amino groups are the key to its synthetic versatility, providing two nucleophilic centers ready for cyclization reactions.

Structural Characterization

While extensive experimental spectroscopic data for the 1,3-diethyl derivative is not widely published, a comprehensive analysis can be inferred from its well-characterized 1,3-dimethyl analogue and general principles of spectroscopy.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum is expected to show characteristic signals for the two ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons). The protons of the two amino groups at C5 and C6 would likely appear as broad singlets.

-

¹³C NMR: The spectrum would feature signals for the two carbonyl carbons (C2 and C4) of the uracil ring, the two olefinic carbons (C5 and C6) bearing the amino groups, and the carbons of the two N-ethyl substituents.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amino groups (typically in the 3200-3400 cm⁻¹ region), C=O stretching for the uracil carbonyls (around 1650-1700 cm⁻¹), and C-N stretching bands.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 198.11, corresponding to the molecular weight of the compound.

Note: While a definitive X-ray crystal structure for this compound is not publicly available, analysis of the closely related 5,6-diamino-1,3-dimethyluracil reveals a planar pyrimidine ring system.[6] The ethyl groups in the diethyl analogue are expected to adopt conformations that minimize steric hindrance.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Its hygroscopic nature necessitates careful handling and storage under inert, dry conditions to maintain its integrity.[5]

| Property | Value | Source(s) |

| CAS Number | 52998-22-8 | [5] |

| Molecular Formula | C8H14N4O2 | [5] |

| Molecular Weight | 198.22 g/mol | [5] |

| Appearance | Yellow solid | [5] |

| Melting Point | 88-98 °C | [5] |

| Solubility | Soluble in DMSO and Methanol | [7] |

| Hygroscopic | Yes | [5][8] |

Synthesis of this compound: A Validated Pathway

The synthesis of this compound is analogous to the well-established route for its dimethyl counterpart, proceeding through a reliable three-step sequence starting from N,N'-diethylurea.[9] This pathway involves the initial formation of the pyrimidine ring, followed by nitrosation at the C5 position, and finally, reduction of the nitroso group to yield the target diamine.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Causality: This multi-step synthesis is designed for efficiency and control. The initial condensation builds the core heterocyclic scaffold. The subsequent nitrosation and reduction are highly selective transformations that functionalize the C5 position, which is activated by the adjacent amino and carbonyl groups.

Step 1: Synthesis of 6-Amino-1,3-diethyluracil

This step involves the condensation of N,N'-diethylurea with ethyl cyanoacetate. The reaction is typically base-catalyzed, using a strong base like sodium ethoxide to deprotonate the active methylene group of the cyanoacetate, which then acts as the nucleophile.

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add N,N'-diethylurea and ethyl cyanoacetate.

-

Heat the mixture under reflux for several hours.

-

After cooling, the product can be precipitated by acidification.

Step 2: Synthesis of 6-Amino-1,3-diethyl-5-nitrosouracil

The C5 position of the 6-aminouracil ring is activated towards electrophilic substitution. Nitrosation is achieved using a source of nitrous acid, typically generated in situ from sodium nitrite and an acid.[10]

-

Suspend 6-Amino-1,3-diethyluracil in water containing a catalytic amount of acid (e.g., acetic acid).

-

Cool the suspension in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

The characteristically colored nitroso compound will precipitate and can be collected by filtration.

Step 3: Reduction to this compound

The final step is the reduction of the 5-nitroso group to a primary amine. A common and effective reducing agent for this transformation is sodium dithionite (sodium hydrosulfite).[9][11]

-

Suspend the 6-Amino-1,3-diethyl-5-nitrosouracil[12] in warm water.

-

Add solid sodium dithionite portion-wise with stirring. The disappearance of the color of the nitroso compound indicates the progress of the reaction.

-

Once the reduction is complete, cool the reaction mixture to precipitate the product.

-

Collect the this compound by filtration, wash with cold water, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its vicinal diamine functionality. These two amino groups can readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a variety of fused heterocyclic systems.

Caption: Key reaction pathways of this compound.

Synthesis of Xanthine Derivatives

The Traube purine synthesis is a classic method for constructing the purine ring system, which is the core of xanthine derivatives like theophylline and caffeine.[2] this compound is an ideal precursor for synthesizing 1,3-diethyl-substituted xanthines, which are valuable scaffolds for developing adenosine receptor antagonists.[13][14][15]

Experimental Protocol: Microwave-Assisted Synthesis of 1,3-Diethylxanthine [2]

Causality: This protocol utilizes triethyl orthoformate as a one-carbon synthon. Microwave irradiation provides rapid, uniform heating, which significantly accelerates the cyclization reaction compared to conventional heating methods, often leading to higher yields and cleaner products.

-

In a pressure-rated microwave vial, combine this compound with an excess of triethyl orthoformate.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 160 °C for 5 minutes.

-

Upon cooling, the 1,3-Diethylxanthine product precipitates and can be collected by filtration.

-

Expected Yield: ~76%.[2]

Synthesis of Alloxazine and Lumazine Derivatives

Condensation of this compound with 1,2-dicarbonyl compounds, such as substituted benzils or glyoxal, leads to the formation of alloxazines and lumazines.[16][17] These compounds are structurally related to riboflavin (Vitamin B2) and are investigated for their potential in photodynamic therapy and as novel antitumor agents. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and aromatization.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment.

Recommended HPLC Protocol

Self-Validation: The following protocol, adapted from a validated method for the dimethyl analogue, provides a robust system for quality control.[7] The use of a buffered mobile phase ensures reproducible retention times and good peak shape for this polar compound. A Diode Array Detector (DAD) allows for peak purity analysis.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Buffered aqueous solution (e.g., 20 mM Ammonium Acetate, pH 6.8) |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Diluent | Methanol/Water (50:50, v/v) |

System Suitability:

Before sample analysis, the system should be qualified by performing replicate injections of a certified reference standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its N-diethyl substitution provides a unique handle for modulating the physicochemical properties of target molecules, particularly in the field of drug discovery. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic pathway, key chemical transformations, and analytical methods for quality control. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this powerful building block to advance their synthetic and medicinal chemistry programs.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scirp.org [scirp.org]

- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 1,3-Diethyl-5-nitroso-6-aminouracil | LGC Standards [lgcstandards.com]

- 13. “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new synthesis of alloxazines by the reaction of diethyl azodiformate with 6-anilinouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Moisture: A Technical Guide to the Hygroscopic Nature of Diaminouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Diaminouracil derivatives form the core of numerous therapeutic agents, yet their inherent affinity for atmospheric moisture—their hygroscopic nature—presents a significant, often underestimated, challenge in drug development. This guide provides an in-depth exploration of the hygroscopic tendencies of diaminouracil derivatives, offering a framework for understanding, characterizing, and mitigating the risks associated with moisture-induced instability. By integrating foundational principles with actionable experimental protocols, this document serves as a critical resource for researchers navigating the complexities of solid-state chemistry in pharmaceutical development.

The Diaminouracil Core and its Inherent Affinity for Water

The diaminouracil scaffold, characterized by a pyrimidine ring with multiple amine and carbonyl functional groups, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide range of pharmaceuticals, including antivirals, antibacterials, and anticancer agents[1]. The very chemical features that make this core a versatile building block for drug design—specifically, the abundance of hydrogen bond donors (amino groups) and acceptors (carbonyl groups and ring nitrogens)—also predispose it to interactions with water molecules.

This inherent ability of a substance to attract and retain moisture from the environment is known as hygroscopicity[2]. For diaminouracil derivatives, this is not a mere physical curiosity but a critical parameter that can dictate the stability, manufacturability, and ultimate therapeutic efficacy of the active pharmaceutical ingredient (API). The presence of polar functional groups makes these compounds likely to be hygroscopic, a property that must be thoroughly investigated during pre-formulation studies[2][3].

The consequences of unchecked moisture sorption are manifold and can compromise a drug product's quality and safety. These include:

-

Chemical Degradation: The presence of water can facilitate hydrolytic reactions, leading to the formation of impurities and a reduction in the API's potency[2].

-

Physical Instability: Moisture can induce changes in the solid-state form of the API, such as transitions from a crystalline to an amorphous state or the formation of hydrates. These changes can significantly alter dissolution rates and bioavailability[4][5].

-

Manufacturing and Handling Challenges: Hygroscopic powders are often cohesive and exhibit poor flow properties, which can complicate processes like blending, tablet compression, and capsule filling[2].

Given these potential pitfalls, a comprehensive understanding and characterization of the hygroscopic nature of any new diaminouracil derivative is not just recommended; it is a prerequisite for successful drug development.

Quantifying the Invisible: Methodologies for Hygroscopicity Assessment

A multi-pronged approach is essential for accurately characterizing the hygroscopic profile of a diaminouracil derivative. The following techniques provide a comprehensive picture of a compound's interaction with moisture.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature[3][6]. The resulting sorption-desorption isotherm provides invaluable information about the hygroscopic classification of the material, the kinetics of water uptake, and the potential for phase transitions.

Interpreting DVS Isotherms for Diaminouracil Derivatives:

| Isotherm Shape | Interpretation | Implications for Diaminouracil Derivatives |

| Type I (Langmuir) | Monolayer adsorption on a non-porous solid. | Indicates a low affinity for water, suggesting a more stable, non-hygroscopic derivative. |

| Type II (Sigmoidal) | Multilayer adsorption on a non-porous solid. | Suggests moderate hygroscopicity. The inflection point can indicate the completion of monolayer coverage and the onset of multilayer adsorption. |

| Type III | Weak adsorbate-adsorbent interactions. | Uncommon for polar molecules like diaminouracil derivatives. |

| Type IV (with Hysteresis) | Adsorption in a porous material. | The presence of a hysteresis loop (different sorption and desorption paths) can indicate capillary condensation within pores or irreversible changes in the material's structure. |

| Type V | Weak interactions with a porous solid. | Similar to Type III but for porous materials. |

| Sharp Inflection/Step | Phase transition (e.g., deliquescence, hydrate formation). | A critical data point, indicating the RH at which the material undergoes a significant physical change. |

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the diaminouracil derivative into a DVS sample pan.

-

Instrument Setup:

-

Set the temperature to 25 °C.

-

Set the carrier gas (nitrogen) flow rate.

-

-

Equilibrium Conditions: Define the equilibrium criterion (e.g., a weight change of less than 0.002% per minute).

-

RH Program:

-

Drying: Equilibrate the sample at 0% RH.

-

Sorption: Increase the RH in steps (e.g., 10% increments) from 0% to 90%. Allow the sample to equilibrate at each step.

-

Desorption: Decrease the RH in the same steps from 90% back to 0%.

-

-

Data Analysis: Plot the percentage change in mass against the target RH to generate the sorption-desorption isotherm.

Visualization of DVS Workflow

Caption: A streamlined workflow for DVS analysis of diaminouracil derivatives.

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for quantifying the water content in a sample[7][8][9]. It is a highly specific and accurate method based on a stoichiometric reaction between iodine and water. KF titration is crucial for determining the absolute water content of a diaminouracil derivative at various stages of development and for validating DVS results. There are two main types of KF titration: volumetric and coulometric, chosen based on the expected water content[7][10].

Experimental Protocol: Coulometric Karl Fischer Titration (for low water content)

-

Instrument Preparation: Ensure the KF titrator's vessel is clean, dry, and filled with the appropriate KF reagent. The instrument should be in a "standby" mode with a low background drift.

-

Sample Preparation: Accurately weigh a suitable amount of the diaminouracil derivative.

-

Sample Introduction: Introduce the weighed sample directly into the titration vessel.

-

Titration: The instrument will automatically generate iodine, which reacts with the water in the sample. The endpoint is detected when all the water has been consumed.

-

Calculation: The instrument calculates the water content based on the total charge required to generate the iodine.

X-Ray Powder Diffraction (XRPD)

X-Ray Powder Diffraction (XRPD) is an indispensable tool for characterizing the solid-state form of a pharmaceutical material[11][12][13][14]. By analyzing the diffraction pattern of a crystalline solid, XRPD can identify the specific polymorphic form, detect the presence of hydrates or solvates, and distinguish between crystalline and amorphous material[11][14]. When used in conjunction with DVS, XRPD can confirm if changes in mass are due to the formation of a new crystalline hydrate phase.

Experimental Protocol: XRPD Analysis of Humidity-Stressed Samples

-

Sample Preparation: Prepare several samples of the diaminouracil derivative.

-

Humidity Stressing: Store the samples in desiccators at controlled relative humidity levels (e.g., 30%, 50%, 75%, 90% RH) for a defined period (e.g., 7 days).

-

XRPD Analysis:

-

Gently grind a small amount of the stressed sample.

-

Mount the sample on the XRPD sample holder.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 2-40°).

-

-

Data Analysis: Compare the diffraction patterns of the stressed samples to that of the initial, dry sample. The appearance of new peaks or a shift in existing peaks indicates a change in the crystal structure.

Visualization of Integrated Characterization Workflow

Caption: Interplay of key analytical techniques for hygroscopicity assessment.

Mitigation Strategies: Taming the Hygroscopic Beast

Once the hygroscopic nature of a diaminouracil derivative has been characterized, several strategies can be employed to mitigate the associated risks. The choice of strategy will depend on the severity of the hygroscopicity and the intended dosage form.

Solid Form Engineering

-

Salt Formation: Converting the API into a less hygroscopic salt form is a common and effective strategy.

-

Cocrystallization: Forming a cocrystal with a non-hygroscopic coformer can stabilize the API and reduce its affinity for water.

Formulation Approaches

-

Excipient Selection: Incorporating excipients with a high affinity for water can act as a "moisture sink," preferentially absorbing available water and protecting the API.

-

Coating: Applying a moisture-barrier film coat to the final dosage form (e.g., tablets) can prevent moisture ingress.

-

Encapsulation: For highly sensitive compounds, encapsulation in a low-moisture capsule shell can provide an effective physical barrier[15].

Manufacturing and Packaging Controls

-

Environmental Control: Manufacturing processes should be conducted in humidity-controlled environments to minimize moisture exposure[1].

-

Packaging: Utilizing high-barrier packaging, such as blister packs with aluminum foil, and including desiccants within the packaging can protect the drug product throughout its shelf life.

Visualization of Mitigation Strategy Decision Tree

Caption: A decision tree for selecting appropriate mitigation strategies.

Conclusion: A Proactive Approach to a Pervasive Problem

The hygroscopic nature of diaminouracil derivatives is a critical factor that demands early and thorough investigation in the drug development process. A proactive approach, combining robust analytical characterization with informed mitigation strategies, is essential to ensure the development of stable, safe, and effective medicines. By understanding the principles and applying the methodologies outlined in this guide, researchers can confidently navigate the challenges posed by moisture and unlock the full therapeutic potential of this important class of compounds.

References

- 1. scispace.com [scispace.com]

- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 5. chemijournal.com [chemijournal.com]

- 6. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

- 10. Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. 4,5-Diaminouracil CAS#: 3240-72-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Core Intermediates in Xanthine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine, a purine base, occupies a central position in nucleotide metabolism, serving as a key precursor for guanine nucleotides and as a critical intermediate in purine degradation. The synthesis of xanthine and its subsequent conversion to vital biomolecules are governed by a sophisticated network of enzymatic reactions organized into two primary pathways: de novo synthesis and salvage pathways. Understanding the key intermediates within these pathways is paramount for research in cellular proliferation, enzymology, and for the strategic development of therapeutic agents targeting a range of diseases, from hyperuricemia and gout to cancer and viral infections. This guide provides a detailed exploration of the core intermediates in xanthine synthesis, the enzymatic machinery responsible for their transformation, and the regulatory mechanisms that ensure purine homeostasis. Furthermore, it offers practical, field-proven methodologies for the analysis of these critical metabolites, aiming to equip researchers with the knowledge to investigate and manipulate these fundamental biochemical pathways.

The Crossroads of Purine Metabolism: An Overview of Xanthine Synthesis

Purine nucleotides are fundamental to virtually all forms of life, functioning as monomeric units of nucleic acids, carriers of chemical energy (ATP and GTP), components of coenzymes (NAD+, FAD), and signaling molecules (cAMP, cGMP). The cellular pool of these vital molecules is maintained through a delicate balance between de novo synthesis, which builds purines from simpler precursors, and salvage pathways, which recycle purine bases from nucleotide degradation. Xanthine and its phosphorylated derivative, xanthosine monophosphate (XMP), are central intermediates in both the generation of guanine nucleotides and the catabolic cascade leading to uric acid. Consequently, the enzymes and intermediates that govern the flux through these pathways are significant targets for therapeutic intervention.

The two primary routes converging on xanthine synthesis are:

-

The De Novo Pathway: This energy-intensive pathway assembles the purine ring from amino acids, bicarbonate, and formate derivatives, culminating in the synthesis of inosine monophosphate (IMP). IMP represents a critical branch point from which both adenine and guanine nucleotides are derived. The conversion of IMP to guanosine monophosphate (GMP) proceeds through the key intermediate, xanthosine monophosphate (XMP).

-

The Salvage Pathway: This energetically favorable pathway recycles purine bases (hypoxanthine, guanine, and adenine) generated from the breakdown of nucleic acids and nucleotides. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a pivotal role in this process, directly converting hypoxanthine and guanine into their respective mononucleotides, IMP and GMP.

The relative reliance on de novo versus salvage pathways can vary depending on cell type and developmental stage, with rapidly proliferating cells often exhibiting higher rates of de novo synthesis.

The De Novo Pathway to Xanthine Monophosphate (XMP)

The journey from simple precursors to the guanine nucleotides essential for life is a testament to metabolic efficiency and intricate regulation. At the heart of this pathway lies the transformation of the branch-point intermediate, inosine monophosphate (IMP), to xanthosine monophosphate (XMP), the direct precursor to GMP.

Inosine Monophosphate (IMP): The Central Precursor

The de novo synthesis of purines is a multi-step enzymatic process that culminates in the formation of IMP. This nucleotide serves as the common ancestor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), making its metabolic fate a critical regulatory juncture. The pathway to GMP from IMP is a two-step process, with the first, rate-limiting step being the oxidation of IMP to XMP.

The Conversion of IMP to XMP: The Role of IMP Dehydrogenase (IMPDH)

The enzymatic conversion of IMP to XMP is catalyzed by inosine monophosphate dehydrogenase (IMPDH) , a NAD+-dependent enzyme. This reaction is the first committed step in the de novo synthesis of guanine nucleotides and is subject to stringent regulation.

Reaction: Inosine 5'-phosphate + NAD+ + H₂O ⇌ Xanthosine 5'-phosphate + NADH + H+

The mechanism of IMPDH involves two distinct chemical transformations within a single active site: a rapid redox reaction followed by a hydrolysis step. A conserved cysteine residue in the active site initiates a nucleophilic attack on the C2 position of the purine ring of IMP. This is followed by a hydride transfer to NAD+, generating NADH and a

Reactivity of the diamino-substituted uracil core

An In-Depth Technical Guide to the Reactivity of the Diamino-Substituted Uracil Core

Authored by a Senior Application Scientist

Foreword: The Diamino-Uracil Core—A Privileged Scaffold in Modern Chemistry

In the landscape of heterocyclic chemistry, the uracil nucleus stands as a cornerstone, fundamental to the structure of nucleic acids. However, the introduction of diamino substituents transforms this familiar scaffold into a highly versatile and reactive building block. The potent electron-donating nature of the two amino groups fundamentally alters the electronic landscape of the pyrimidine ring, rendering it exceptionally nucleophilic and primed for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the diamino-substituted uracil core, moving beyond simple reaction schemes to delve into the mechanistic underpinnings and practical considerations that are paramount for researchers in medicinal chemistry and materials science. We will explore not just what happens, but why it happens, providing the field-proven insights necessary to harness the full synthetic potential of this remarkable heterocyclic system.

The Electronic Architecture and Tautomeric Landscape

The reactivity of the diamino-uracil core is a direct consequence of its electronic structure. The two amino groups, typically at the C5 and C6 or C2 and C4 positions, act as powerful activating groups, pushing electron density into the pyrimidine ring. This increased electron density makes the ring highly susceptible to attack by electrophiles.

Furthermore, the core exists as a mixture of tautomers in equilibrium. The predominant form is the classic amino-dione structure, but imino-enol tautomers can also be present, particularly under specific solvent or pH conditions.[1][2] Understanding this tautomeric balance is critical, as it dictates which atoms (N vs. O) will act as nucleophiles in reactions like alkylation.

References

An In-depth Technical Guide to Starting Materials for Heterocyclic Systems

Introduction: The Centrality of Heterocycles and Strategic Selection of Starting Materials

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of clinically approved drugs featuring at least one heterocyclic scaffold.[1] Their prevalence stems from the unique physicochemical properties imparted by the inclusion of heteroatoms like nitrogen, oxygen, and sulfur, which modulate factors such as solubility, lipophilicity, and hydrogen bonding capacity—critical parameters in drug design.[2] The strategic construction of these vital motifs is a daily challenge for researchers in drug development. A successful synthesis is not merely a sequence of reactions but a carefully orchestrated plan that begins with the judicious selection of starting materials.

This guide eschews a rigid, templated approach. Instead, it is structured from the perspective of a synthetic chemist, focusing on foundational classes of starting materials and the rich diversity of heterocyclic systems they unlock. We will delve into the inherent reactivity of these precursors, explain the causality behind common synthetic routes, and provide field-proven protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.

Section 1: The Unrivaled Versatility of 1,n-Dicarbonyl Compounds

Dicarbonyl compounds are arguably one of the most powerful and versatile classes of starting materials in heterocyclic synthesis. The spatial relationship between the two carbonyl groups dictates the size and nature of the resulting heterocyclic ring, providing reliable pathways to five- and six-membered systems.

1,4-Dicarbonyl Compounds: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for generating substituted five-membered heterocycles—furans, pyrroles, and thiophenes—from a common 1,4-dicarbonyl precursor.[3] This method's value lies in its reliability and the commercial availability of a wide array of 1,4-diketones.

-

Causality of Reagent Choice: The reaction's outcome is dictated entirely by the nucleophilic or dehydrating/sulfurizing agent introduced.

-

Furans (X=O): Achieved via acid-catalyzed cyclization and dehydration. Protic acids (H₂SO₄, HCl) or Lewis acids protonate one carbonyl, which is then attacked by the enol of the second carbonyl.[4][5]

-

Pyrroles (X=NR'): Formed by condensation with a primary amine or ammonia. The amine sequentially attacks both carbonyls to form a di-imine intermediate which then cyclizes and eliminates two molecules of water.[4]

-

Thiophenes (X=S): Require a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which converts the dicarbonyl to a thioketone intermediate that subsequently cyclizes.[6]

-

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

-

Reagents: Hexane-2,5-dione (1,4-dicarbonyl), p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄) as catalyst, Toluene as solvent.

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add hexane-2,5-dione (1.0 eq) and toluene.

-

Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the cyclization is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation to yield pure 2,5-dimethylfuran.

Caption: Paal-Knorr synthesis pathways from 1,4-dicarbonyls.

1,3-Dicarbonyl Compounds: The Hantzsch Pyridine Synthesis

1,3-Dicarbonyl compounds, particularly β-ketoesters like ethyl acetoacetate, are foundational starting materials for a multitude of heterocyclic systems due to their dual reactivity.[7] The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs the dihydropyridine core, a privileged scaffold in medicinal chemistry (e.g., calcium channel blockers like nifedipine).[8][9]

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[10] The resulting 1,4-dihydropyridine is often oxidized in a subsequent step to furnish the aromatic pyridine ring.[8]

Mechanism Insight: The reaction proceeds through a combination of Knoevenagel condensation (between the aldehyde and one equivalent of the β-ketoester) and enamine formation (between ammonia and the second β-ketoester equivalent). A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine product.[9]

Caption: Workflow of the Hantzsch Pyridine Synthesis.

1,5-Dicarbonyl Compounds: Access to Six-Membered Rings

1,5-Dicarbonyl compounds are ideal precursors for six-membered rings like pyridines and pyrylium salts.[11] The condensation with ammonia or primary amines leads to dihydropyridine intermediates that can be oxidized to pyridines. Alternatively, using hydroxylamine can bypass the need for a separate oxidation step.[11][12] In the presence of a strong acid, 1,5-diketones can cyclize to form pyrylium salts.[11]

Section 2: α-Haloketones: Potent Bifunctional Electrophiles

α-Haloketones are highly reactive and versatile building blocks in heterocyclic synthesis.[13] Their utility stems from two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This "1,2-dielectrophile" nature makes them perfect partners for a wide range of dinucleophiles to construct five-membered rings.[14]

Core Reactivity: The general reaction involves an initial nucleophilic attack by one atom of the dinucleophile at the α-carbon (an Sₙ2 reaction), displacing the halide. This is followed by an intramolecular cyclization, where the second nucleophilic atom attacks the carbonyl carbon.

Hantzsch Thiazole Synthesis: A prime example of this reactivity is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.[2][15] The sulfur atom of the thioamide acts as the initial nucleophile, attacking the α-carbon. Subsequent intramolecular condensation of the nitrogen onto the carbonyl carbon leads to the thiazole ring after dehydration.[16] This methodology is robust, high-yielding, and straightforward to perform.[17]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

-

Reagents: 2-Bromoacetophenone (α-haloketone), thiourea (thioamide), methanol (solvent).

-

Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[17]

-

Solvent & Heating: Add methanol (5 mL) and a magnetic stir bar. Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[17]

-

Precipitation: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous sodium carbonate solution (20 mL) and swirl. The product will precipitate.[17]

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.[17]

-

Drying: Spread the collected solid on a watch glass and allow it to air dry. The product is often of sufficient purity for characterization without further purification.[17]

Caption: Heterocycles from α-haloketones and dinucleophiles.

Section 3: Precursors for Fused Heterocyclic Systems

Fused heterocycles are of immense importance in drug discovery, forming the core of many blockbuster drugs.[18] Their synthesis often relies on starting materials that already contain one of the rings, typically an aromatic one.

Anilines: The Skraup Synthesis of Quinolines

The Skraup synthesis is a classic, albeit often vigorous, method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

Mechanism Insight: The reaction is famously exothermic and requires careful control. Concentrated sulfuric acid first dehydrates glycerol to form acrolein in situ. The aniline then undergoes a Michael-type conjugate addition to the acrolein, followed by acid-catalyzed cyclization and, finally, oxidation to yield the aromatic quinoline ring. Ferrous sulfate is often added to moderate the reaction's exothermicity.

Caption: Mechanistic workflow of the Skraup Quinoline Synthesis.

Phenylhydrazines: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most vital methods for constructing the indole nucleus, a scaffold present in countless natural products and pharmaceuticals like the triptan class of antimigraine drugs. The synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4]

Mechanism Insight: The accepted mechanism is a cascade of elegant transformations.

-

Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[4]

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the key bond-forming step occurs via a[4][4]-sigmatropic rearrangement, which forms a di-imine intermediate and temporarily disrupts the aromaticity of the benzene ring.[1]

-

Rearomatization & Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks an imine carbon to form a cyclic aminal.[4]

-

Elimination: Finally, elimination of ammonia under acidic catalysis generates the stable, aromatic indole ring.

Section 4: Multicomponent Reactions (MCRs) for Rapid Assembly

MCRs are highly prized in drug discovery for their efficiency, atom economy, and ability to generate molecular complexity in a single step.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful MCR for the synthesis of polysubstituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (such as triethylamine or piperidine).[17]

Mechanism Insight: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[17] The base then facilitates the addition of sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[17] The mild conditions and availability of the starting materials contribute to the versatility of this reaction.

Data Summary Table

| Starting Material Class | Key Named Reaction | Co-Reagents/Conditions | Resulting Heterocycle(s) |

| 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis | Acid (H⁺), Δ | Furan |

| Amine (R-NH₂), Δ | Pyrrole | ||

| Sulfurating Agent (P₄S₁₀) | Thiophene | ||

| 1,3-Dicarbonyl Compound | Hantzsch Synthesis | Aldehyde, Ammonia, [Ox] | Pyridine |

| α-Haloketone | Hantzsch Synthesis | Thioamide | Thiazole |

| (General) | Amidine, Guanidine | Imidazole | |

| Aniline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidant | Quinoline |

| Phenylhydrazine | Fischer Synthesis | Aldehyde/Ketone, Acid (H⁺) | Indole |

| Ketone + α-Cyanoester | Gewald Synthesis | Elemental Sulfur (S₈), Base | 2-Aminothiophene |

Conclusion